molecular formula C13H19BrN4 B1374587 6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1263212-76-5

6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No.: B1374587
CAS No.: 1263212-76-5
M. Wt: 311.22 g/mol
InChI Key: YDSJFUXFVAPLHM-UHFFFAOYSA-N
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Description

6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine is a synthetic organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a 4-methylpiperazin-1-yl group at the 8th position of the naphthyridine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a β-ketoester.

    Bromination: The bromine atom is introduced at the 6th position of the naphthyridine ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Substitution with Piperazine: The 4-methylpiperazin-1-yl group is introduced at the 8th position through a nucleophilic substitution reaction using 4-methylpiperazine and a suitable leaving group on the naphthyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding naphthyridine N-oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets in biological systems. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may act as an agonist or antagonist at various receptor sites, modulating signal transduction pathways.

    DNA/RNA: The compound may intercalate into DNA or RNA, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate
  • 6-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine

Uniqueness

6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

6-bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4/c1-17-5-7-18(8-6-17)11-9-12(14)16-10-3-2-4-15-13(10)11/h9,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSJFUXFVAPLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC3=C2NCCC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 2
6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 3
6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 4
6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 5
6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 6
6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine

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